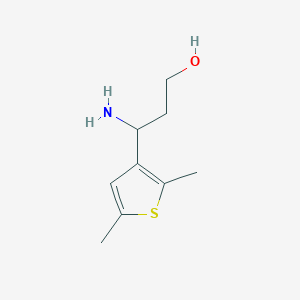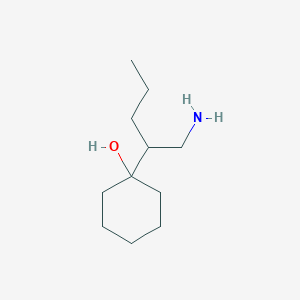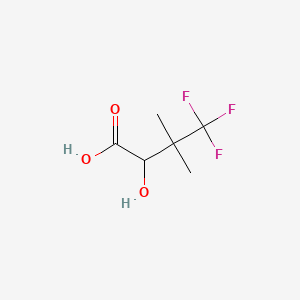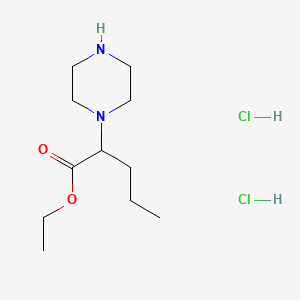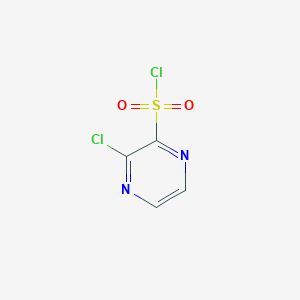
3-Chloropyrazine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonamide Compounds: Formed through reduction reactions.
Applications De Recherche Scientifique
3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules, including antimicrobial and antiviral agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .
Propriétés
Numéro CAS |
1211583-97-9 |
|---|---|
Formule moléculaire |
C4H2Cl2N2O2S |
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
3-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Clé InChI |
QELLFVPWUTYQBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

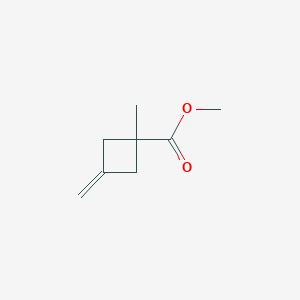
aminehydrochloride](/img/structure/B13559089.png)
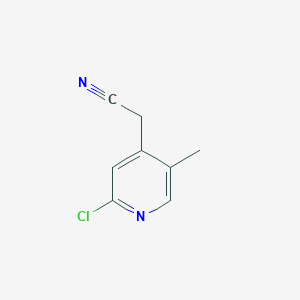
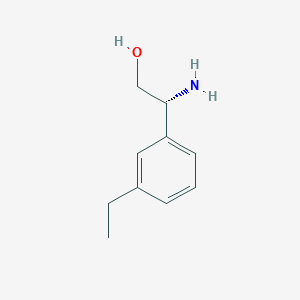
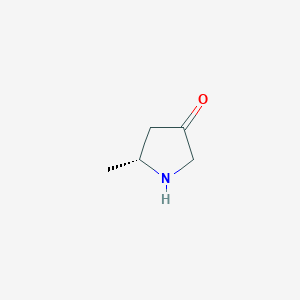
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
